Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) involves multiple steps. The process typically starts with the nitration of benzene derivatives to introduce nitro groups. This is followed by sulphonation to add sulphonate groups. The final step involves the azo coupling reaction, where two aromatic compounds are linked through a nitrogen-nitrogen double bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo bond can be cleaved to form two separate aromatic amines.
Substitution: The sulphonate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include aromatic amines, substituted aromatic compounds, and various intermediates used in further chemical synthesis .
Scientific Research Applications
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo bond and sulphonate groups. The azo bond can undergo cleavage to release aromatic amines, which can interact with various molecular targets. The sulphonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-azobis(benzenesulphonate)
- Tetrasodium 3,3’-azobis(4-nitrobenzenesulphonate)
- Tetrasodium 3,3’-azobis(6-(2-(4-chloro-2-sulphonatophenyl)vinyl)benzenesulphonate)
Uniqueness
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to the presence of both nitro and sulphonate groups, which impart distinct chemical properties and reactivity. Its vibrant color and solubility in water make it particularly valuable in dye and pigment applications.
Properties
CAS No. |
6272-71-5 |
---|---|
Molecular Formula |
C28H16N4Na4O16S4 |
Molecular Weight |
884.7 g/mol |
IUPAC Name |
tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;; |
InChI Key |
WMXWHKMEODSTIM-SGFVGHTISA-J |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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